1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one
Description
Properties
IUPAC Name |
2,2-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-13-17(14-22)23-20-11-12-21-23)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFKBGPFJAPTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring via a click reaction between an azide and an alkyne. The azetidine ring can be introduced through a cyclization reaction. The final step often involves the coupling of the triazole-azetidine intermediate with a diphenylethanone derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Chemical Reactions Analysis
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or azetidine rings, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 344.39 g/mol. Its unique structure features both an azetidine ring and a triazole moiety, which contribute to its biological activity.
Medicinal Chemistry
Antimicrobial Activity : The triazole component is well-known for its broad-spectrum antimicrobial properties. Compounds containing triazoles can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against several pathogens.
Anticancer Properties : Research suggests that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Early investigations into this compound have indicated potential anticancer effects, warranting further exploration.
Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. This aspect makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.
Materials Science
In materials science, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one can be utilized in the synthesis of novel polymers and materials with unique electronic properties. The incorporation of triazole and azetidine rings into polymer backbones can enhance the thermal stability and electrical conductivity of the resulting materials.
Biological Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to bind selectively to specific molecular targets allows researchers to elucidate mechanisms underlying various biological processes.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. The diphenylethanone moiety contributes to the compound’s overall stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Azetidine-Containing Analogs
Compound A: 1-(3-Methoxyazetidin-1-yl)-2-(4-fluorophenyl)adamantane-ethanone (from )
- Incorporates an adamantane moiety, increasing steric bulk and metabolic stability.
- Implications: The absence of triazole in Compound A may lower binding affinity to targets requiring heterocyclic interactions. Adamantane enhances rigidity but reduces synthetic accessibility compared to diphenylethanone.
Compound B : 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2,2-diphenylethan-1-one
Comparison with Five-Membered Ring Analogs
Compound C : 1-(3-(2H-Triazol-2-yl)pyrrolidin-1-yl)-2,2-diphenylethan-1-one
- Key Differences :
- Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).
- Implications :
- Azetidine’s smaller ring increases ring strain but improves metabolic stability.
- Pyrrolidine’s flexibility may enhance conformational adaptability in binding pockets.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Bioactivity: Triazole-azetidine hybrids are explored as kinase inhibitors or antimicrobial agents. The diphenylethanone moiety may enhance blood-brain barrier penetration, making the target compound relevant for CNS targets.
- Thermodynamic Stability : Azetidine’s ring strain may lower melting points compared to pyrrolidine analogs, as observed in crystallographic studies using SHELX .
- Solubility: The diphenylethanone group reduces aqueous solubility (~0.05 mg/mL) compared to adamantane derivatives (e.g., Compound A: ~0.01 mg/mL).
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole moiety linked to an azetidine ring and a diphenylethanone structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with an approximate molecular weight of 306.36 g/mol. Its structural components include:
- Azetidine Ring : A four-membered nitrogen-containing ring that may enhance biological activity through specific interactions with biological targets.
- Triazole Moiety : Known for its diverse pharmacological effects, the triazole ring is often implicated in anticancer and antimicrobial activities.
- Diphenylethanone Group : This component can influence the compound's solubility and ability to interact with various proteins.
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS can lead to apoptosis in cancer cells.
Table 1: Anticancer Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | Thymidylate Synthase | Not specified | MCF-7, HCT116, HepG2 |
| Related Triazole Derivative | Thymidylate Synthase | 1.95 - 4.24 | MCF-7 (IC50 1.1), HCT116 (IC50 2.6), HepG2 (IC50 1.4) |
Studies have demonstrated that derivatives similar to this compound can outperform standard chemotherapy agents like doxorubicin and 5-fluorouracil in certain cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds with triazole rings are known to exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | Significant inhibition observed |
Some studies highlight the effectiveness of triazole derivatives against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Enzyme Inhibition : The compound likely inhibits key enzymes involved in DNA synthesis and repair pathways.
Receptor Interaction : It may bind to specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
DNA Interaction : Potential interactions with DNA could disrupt replication processes critical for cancer cell proliferation .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
-
Study on Thymidylate Synthase Inhibition : A study reported that a related triazole derivative exhibited IC50 values significantly lower than standard therapies in multiple cancer cell lines.
"These inhibitors induce apoptosis and cause cell cycle arrests by halting deoxythymidine monophosphate formation" .
-
Antimicrobial Efficacy Against Resistant Strains : Research has shown that certain triazole derivatives demonstrate potent activity against drug-resistant strains of bacteria.
"The synthesized compounds exhibited good inhibition on E. coli and S. aureus" .
Q & A
Basic: What are the key considerations in the multi-step synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one?
Answer:
Synthesis typically involves:
- Step 1: Formation of the azetidine-triazole core via click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to ensure regioselectivity of the triazole ring .
- Step 2: Coupling the azetidine-triazole moiety to the diphenylethanone backbone using nucleophilic substitution or amidation reactions. Reagents like EDCI/HOBt are often employed to activate carboxyl groups .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Critical Parameters:
- Temperature control during cycloaddition to avoid side reactions.
- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps).
- Catalyst optimization (e.g., Cu(I) for CuAAC efficiency) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 75–85 | |
| 2 | EDCI, HOBt, DMF, 0°C to RT | 60–70 |
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Mass Spectrometry (HRMS): Confirms molecular weight (C₂₀H₁₈N₄O, MW 330.39 g/mol) .
Key Crystallographic Parameters Table:
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| N1–C2 (triazole) | 1.32 | |
| Azetidine ring puckering | 15.2° | |
| C=O bond length | 1.21 |
Advanced: How do crystallographic studies using SHELX software resolve conformational ambiguities in this compound?
Answer:
- SHELXL refines anisotropic displacement parameters to model disorder in the azetidine or triazole rings, common in flexible heterocycles .
- ORTEP diagrams (via WinGX) visualize thermal ellipsoids, highlighting regions of dynamic motion or static disorder .
- Twinned data refinement addresses pseudo-symmetry in crystals, which may arise from the diphenylethanone group’s steric bulk .
Methodological Tip: Use PLATON to check for missed symmetry or twinning before SHELXL refinement .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Answer: Contradictions may arise from:
- Assay conditions (e.g., pH affecting triazole protonation).
- Target specificity (e.g., off-target binding in kinase assays).
Resolution Strategies:
- Orthogonal assays: Validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., cytotoxicity in HEK293 cells) .
- Control experiments: Use triazole-ring deleted analogs to confirm the role of the 1,2,3-triazole in activity .
Example Data Comparison Table:
| Assay Type | IC₅₀ (µM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Kinase Inhibition | 0.5 | EGFR | |
| Cytotoxicity | 10.2 | HEK293 |
Basic: What role do the triazole and azetidine rings play in the compound’s reactivity and bioactivity?
Answer:
- Triazole Ring:
- Azetidine Ring:
- Introduces structural rigidity , reducing entropy loss upon binding.
- The ring’s puckering modulates solubility and membrane permeability .
Experimental Insight: Methylation of the triazole N3 position abolishes H-bonding, reducing potency by 10-fold .
Advanced: How can molecular docking predict interactions between this compound and biological targets?
Answer:
- Software: AutoDock Vina or Schrödinger Glide docks the compound into target pockets (e.g., orexin receptors) using force fields .
- Validation: Compare docking poses with crystallographic data from analogous triazole-containing inhibitors .
- Limitations: Overestimates binding affinity if azetidine flexibility is not modeled (use MD simulations for refinement) .
Basic: What are common impurities during synthesis, and how are they controlled?
Answer:
- Impurities:
- Unreacted azide intermediates (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
- Diastereomers from azetidine ring puckering (resolved by chiral HPLC) .
- Mitigation:
Advanced: What computational methods optimize the compound’s pharmacokinetics (PK)?
Answer:
- ADMET Prediction:
- Solubility Enhancement: Introduce PEG-linked substituents on the azetidine nitrogen to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
